N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
Description
N-{4-[(Phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a benzamide derivative featuring a phenylsulfanylmethyl group at the para position of the aniline ring. Its structure combines a benzamide core with a sulfur-containing substituent, which may influence its electronic, steric, and biological properties.
Properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(17-7-3-1-4-8-17)21-18-13-11-16(12-14-18)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYLJRWFLGOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]aniline with benzoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules through sulfur-based interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogs
Core Substituent Variations
The target compound’s phenylsulfanylmethyl group distinguishes it from analogs with alternative substituents:
- N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide (CAS 338398-61-1): Incorporates a trifluoromethyl group, introducing strong electron-withdrawing and lipophilic characteristics, which may improve bioavailability and protein binding .
Table 1: Structural and Electronic Effects of Substituents
| Compound | Substituent | Electronic Effect | Potential Impact |
|---|---|---|---|
| Target compound | Phenylsulfanylmethyl | Moderate electron-donating | Balanced solubility/bioactivity |
| 4-Chloro analog | Chloro | Electron-withdrawing | Enhanced stability |
| Trifluoromethyl analog | CF₃ | Strongly electron-withdrawing | Increased lipophilicity |
Comparison with Sulfonamide Derivatives
Sulfonamides (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) differ in their sulfonyl (–SO₂–) linkage versus the carboxamide (–CONH–) group in the target compound. Sulfonamides are widely studied for antimicrobial activity , while benzamides may exhibit divergent pharmacological profiles due to altered hydrogen-bonding capabilities and steric bulk .
Spectroscopic and Crystallographic Data
- NMR/IR : While direct data for the target compound is unavailable, analogs such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () show characteristic ¹H NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and IR absorption for sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
- Crystal packing : Weak C–H⋯O hydrogen bonds in sulfonamides (e.g., ) form 3D networks, while benzamides may exhibit similar intermolecular interactions depending on substituent polarity .
Table 2: Selected Physicochemical Data for Analogs
Antimicrobial Activity
Sulfonamide derivatives () show marked antimicrobial effects, likely due to sulfonamide groups mimicking p-aminobenzoic acid (PABA) in bacterial folate synthesis. The target benzamide may lack this mechanism but could exhibit activity via alternative pathways, such as enzyme inhibition or membrane disruption .
Enzyme Inhibition and Antitumor Effects
Sulfonamides in inhibit carbonic anhydrase, while benzamides might target proteases or kinases. The trifluoromethyl analog () could leverage fluorine’s stereoelectronic effects () for enhanced binding to hydrophobic enzyme pockets .
Biological Activity
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 341.45 g/mol
- IUPAC Name : this compound
The compound features a phenylsulfanyl group, which is known to influence its biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Strains Tested : Various strains such as Staphylococcus aureus and Escherichia coli were used in susceptibility tests.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial properties.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against MCF-7 breast cancer cells. The study reported:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This data illustrates a significant reduction in cell viability at higher concentrations, suggesting effective cytotoxicity.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties against E. coli. The findings were as follows:
| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| 10 | 15 |
| 25 | 25 |
| 50 | 35 |
The results indicate that higher concentrations lead to increased inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
